molecular formula C27H48N6O8S B1662970 L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- CAS No. 579492-83-4

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-

Cat. No.: B1662970
CAS No.: 579492-83-4
M. Wt: 616.8 g/mol
InChI Key: GAQGZEPUTWPXOG-SXYSDOLCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in inhibiting BAX, a pro-apoptotic protein, thus contributing to studies on apoptosis and cell survival.

    Medicine: Explored for potential therapeutic applications in diseases where apoptosis regulation is crucial, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- involves its interaction with the BAX protein. By binding to BAX, this peptide inhibits its pro-apoptotic activity, thereby preventing the initiation of the apoptotic cascade. This interaction is crucial for maintaining cell survival under stress conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl- is unique due to its specific sequence and its ability to inhibit BAX, making it a valuable tool in apoptosis research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]amino]hexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O8S/c1-16(2)15-21(33-25(38)19(11-14-42-3)31-23(36)17-8-6-13-29-17)26(39)30-18(7-4-5-12-28)24(37)32-20(27(40)41)9-10-22(34)35/h16-21,29H,4-15,28H2,1-3H3,(H,30,39)(H,31,36)(H,32,37)(H,33,38)(H,34,35)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGZEPUTWPXOG-SXYSDOLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436814
Record name L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579492-83-4
Record name L-Glutamic acid, L-prolyl-L-methionyl-L-leucyl-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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